molecular formula C19H16O4 B5665867 4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one

4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No. B5665867
M. Wt: 308.3 g/mol
InChI Key: QBRKOJSHUBZUFD-UHFFFAOYSA-N
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Description

4-Methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is a compound synthesized using specific chemical reactions. It belongs to the class of chromen-2-ones, known for their varied applications in chemical and pharmaceutical research.

Synthesis Analysis

This compound is typically synthesized through reactions like the Knoevenagel reaction, which involves condensing aldehydes with active methylene compounds. For example, Elenkova et al. (2014) demonstrated the synthesis of a similar compound, 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one), using the Knoevenagel reaction (Elenkova, Morgenstern, Manolov, & Milanova, 2014).

Molecular Structure Analysis

The molecular structure of such compounds can be complex and is often analyzed using X-ray crystallography. For instance, Manolov et al. (2008) studied the crystal structure of a related compound, providing insights into its molecular configuration (Manolov, Ströbele, & Meyer, 2008).

Chemical Reactions and Properties

Chromen-2-ones undergo various chemical reactions, forming different derivatives with diverse properties. For example, Padilla-Martínez et al. (2011) reported the molecular structures of chromeno[4,3-c]pyrazol-4-one isomers, highlighting the diversity of reactions and properties in this chemical class (Padilla-Martínez et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallization, can be influenced by factors like solvent polarity and hydrogen bonding. Elenkova et al. (2014) observed these effects in their study of a similar compound (Elenkova et al., 2014).

properties

IUPAC Name

4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-12-3-5-14(6-4-12)17(20)11-22-15-7-8-16-13(2)9-19(21)23-18(16)10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRKOJSHUBZUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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